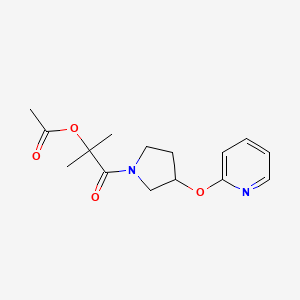

2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate

Descripción

Propiedades

IUPAC Name |

[2-methyl-1-oxo-1-(3-pyridin-2-yloxypyrrolidin-1-yl)propan-2-yl] acetate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H20N2O4/c1-11(18)21-15(2,3)14(19)17-9-7-12(10-17)20-13-6-4-5-8-16-13/h4-6,8,12H,7,9-10H2,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVIMYROEVINENH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)OC(C)(C)C(=O)N1CCC(C1)OC2=CC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H20N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate typically involves the following steps:

Formation of the Pyrrolidine Ring: The pyrrolidine ring can be synthesized through a cyclization reaction involving a suitable precursor, such as an amino acid derivative.

Introduction of the Pyridin-2-yloxy Group: This step involves the nucleophilic substitution of a halogenated pyridine derivative with the pyrrolidine ring.

Acetylation: The final step involves the acetylation of the resulting compound to introduce the acetate group.

Industrial Production Methods

Industrial production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions efficiently.

Análisis De Reacciones Químicas

Types of Reactions

2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially leading to different derivatives.

Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific groups within the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.

Substitution: Halogenated derivatives and strong nucleophiles or electrophiles are used under controlled conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.

Aplicaciones Científicas De Investigación

2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is a synthetic organic compound featuring a pyrrolidine ring substituted with a pyrimidine derivative. It has the molecular formula C14H19N3O4 and a molecular weight of approximately 293.32 g/mol. This compound has garnered attention in scientific research for its potential biological activities and applications.

Scientific Research Applications

2-Methyl-1-oxo-1-(3-(pyrimidin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate belongs to the class of heterocyclic compounds, specifically those containing pyrrolidine and pyrimidine rings, making it significant for applications in medicinal chemistry and organic synthesis. The pyrimidine ring's ability to bind to nucleic acids or proteins suggests that the compound may inhibit certain enzymes or receptors, leading to various biological effects. Detailed studies on its binding affinity and specificity are essential for understanding its full mechanism of action.

The compound has several notable applications:

- Medicinal Chemistry : Due to its unique structural features, this compound is used in the synthesis of drug candidates.

- Organic Synthesis : It serves as a versatile building block for creating complex molecules with diverse functionalities.

- Materials Science : It is employed in the development of novel materials with specific properties.

Mecanismo De Acción

The mechanism of action of 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate involves its interaction with specific molecular targets. The pyrrolidine ring and pyridin-2-yloxy group play crucial roles in binding to enzymes or receptors, modulating their activity. The exact pathways and targets depend on the specific application and context of use.

Comparación Con Compuestos Similares

Comparison with Structurally Similar Compounds

Structural Analogues with Pyrrolidine and Pyridine Moieties

(a) tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate

- Key Features : Contains a pyrrolidine ring linked to a pyridine via an oxygen atom, similar to the target compound. However, it includes a bulky tert-butyl carbamate group and an iodine substituent on the pyridine ring.

- Molecular Weight : 473.35 g/mol (higher than the target compound due to iodine and tert-butyl groups).

(b) (E)-3-(1,3-Dioxoisoindolin-2-yl)-4-oxo-4-(pyrrolidin-1-yl)but-2-en-1-yl Acetate (2f’)

- Key Features: Shares the pyrrolidin-1-yl and acetyloxy groups but incorporates a conjugated enone system and an isoindoline-dione moiety.

- Synthetic Yield : 46%, achieved via palladium-catalyzed acetoxylation with ring-opening, highlighting the sensitivity of pyrrolidine-containing compounds to reaction conditions .

- Stability : The α,β-unsaturated ketone may confer reactivity toward nucleophiles, unlike the target compound’s saturated β-ketoamide structure.

Functional Group Analogues

(a) 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile

- Key Features : Substitutes the acetyloxy group with a nitrile and retains the pyrrolidine-pyridine linkage.

- Molecular Weight : 191.21 g/mol (significantly lower than the target compound).

- Applications : Nitriles are often used as intermediates in drug synthesis; this compound’s lower molecular weight may improve bioavailability but reduce metabolic stability .

(b) N-(2-Methyl-1-oxo-1-(prop-2-ynylamino)propan-2-yl)acrylamide

- Key Features : Contains a similar 2-methyl-1-oxo-propan-2-yl backbone but replaces the pyrrolidine-pyridine system with an acrylamide and propargylamine group.

- Reactivity : The propargyl group enables click chemistry modifications, offering a divergent synthetic pathway compared to the target compound’s ester-based reactivity .

Comparative Data Table

| Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Functional Groups | Synthetic Yield (%) | Key Applications/Reactivity |

|---|---|---|---|---|---|

| 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate | C₁₉H₂₄N₂O₅ | 360.41 | Pyrrolidine, pyridin-2-yloxy, β-ketoamide | Not reported | Medicinal chemistry, catalysis |

| tert-Butyl 3-((3-iodo-6-(pyrrolidin-1-yl)pyridin-2-yloxy)methyl)pyrrolidine-1-carboxylate | C₁₉H₂₈IN₃O₃ | 473.35 | Iodopyridine, tert-butyl carbamate | Not reported | Cross-coupling precursor |

| (E)-3-(1,3-Dioxoisoindolin-2-yl)-4-oxo-4-(pyrrolidin-1-yl)but-2-en-1-yl acetate | C₁₈H₁₉N₂O₆ | 365.36 | α,β-unsaturated ketone, isoindoline-dione | 46 | Reactive intermediate |

| 2-Fluoro-6-(pyrrolidin-1-yl)nicotinonitrile | C₁₀H₁₀FN₃ | 191.21 | Fluoropyridine, nitrile | Not reported | Drug intermediate |

Research Findings and Implications

- Synthetic Challenges : The target compound’s pyrrolidine-pyridine linkage may require careful optimization to avoid side reactions like ring-opening, as observed in analogous systems .

- Biological Relevance : Pyridine-pyrrolidine hybrids are prevalent in antibacterial agents (e.g., prenylated isobavachalcone derivatives), suggesting the target compound could be explored for similar bioactivity .

- Thermodynamic Stability : The β-ketoamide group in the target compound may enhance stability compared to α,β-unsaturated ketones (e.g., 2f’), which are prone to Michael additions .

Actividad Biológica

2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews its pharmacological properties, mechanisms of action, and relevant case studies.

Chemical Structure

The chemical structure of 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate can be represented as follows:

This compound exhibits various biological activities, primarily through its interaction with specific biological targets:

- Inhibition of Protein Interactions : Research indicates that derivatives similar to this compound can disrupt protein-protein interactions, particularly by inhibiting the association between YAP and TEAD proteins, which are crucial in cancer pathways. This mechanism was observed in studies where compounds were shown to significantly decrease YAP co-immunoprecipitation with TEAD in cellular assays .

- Anticancer Activity : The compound has been evaluated for its anticancer properties. Similar pyrrolidine derivatives have demonstrated cytotoxic effects against various cancer cell lines, suggesting that modifications in the pyrrolidine structure can enhance biological activity .

- Epigenetic Modulation : Compounds with similar structures have been reported to modulate epigenetic reader domains, influencing gene expression and potentially leading to therapeutic applications in cancer treatment .

Biological Activity Data

The following table summarizes key findings related to the biological activity of 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate and its analogs:

Case Study 1: Anticancer Properties

A study explored the anticancer potential of a pyrrolidine derivative similar to 2-Methyl-1-oxo-1-(3-(pyridin-2-yloxy)pyrrolidin-1-yl)propan-2-yl acetate. The compound exhibited significant cytotoxicity against FaDu hypopharyngeal tumor cells, outperforming standard chemotherapeutics like bleomycin. The mechanism involved apoptosis induction and cell cycle arrest .

Case Study 2: Protein Interaction Disruption

In a cellular model using HEK293T cells, treatment with the compound led to a marked decrease in TEAD palmitoylation, disrupting its interaction with YAP. This suggests potential therapeutic applications in targeting YAP/TEAD-mediated oncogenic pathways .

Q & A

Basic: What are the key considerations for synthesizing this compound, and what methodologies are recommended?

Answer:

The synthesis involves multi-step reactions, including esterification and heterocyclic coupling. For example:

- Ester formation : Use high-temperature (200°C) reactions in polar aprotic solvents like N-methyl-pyrrolidone (NMP) to facilitate nucleophilic substitution, as demonstrated in analogous pyrrolidinone derivatives .

- Pyridine-pyrrolidine coupling : Optimize reaction conditions (e.g., ethanol/piperidine at 0–5°C for 2 hours) to control regioselectivity and minimize side products, similar to pyridin-2-yloxy-pyrrolidine intermediates .

- Purification : Employ vacuum distillation (120–135°C) to isolate the final product, ensuring >99% purity .

Basic: How should researchers characterize this compound spectroscopically?

Answer:

A combination of techniques is critical:

- NMR : Assign peaks for the acetyl group (δ ~2.1 ppm, singlet) and pyridine protons (δ ~8.0–8.5 ppm) to confirm structural integrity .

- HPLC : Use a C18 column with UV detection (254 nm) and a mobile phase of acetonitrile/water (70:30) to verify purity (>99.6%) and monitor degradation .

- Mass spectrometry (HRMS) : Confirm the molecular ion ([M+H]+) at m/z corresponding to the molecular formula (C16H20N2O4), ensuring no unintended substitutions .

Advanced: How can researchers resolve contradictions in stability data under varying storage conditions?

Answer:

Contradictions often arise from hydrolysis sensitivity and temperature-dependent degradation:

- Experimental design : Conduct accelerated stability studies (40°C/75% RH for 6 months) and compare with long-term storage (2–8°C) .

- Analytical reconciliation : Use HPLC to quantify degradation products (e.g., free pyridin-2-ol or acetic acid) and correlate with IR spectroscopy to identify hydrolyzed functional groups .

- Mitigation strategies : Add stabilizers (e.g., antioxidants like BHT) or store under inert gas (N2) to suppress oxidative degradation .

Advanced: What methodologies are recommended for impurity profiling and identification?

Answer:

Impurity analysis requires pharmacopeial standards and orthogonal techniques:

- Reference standards : Use EP/Ph. Eur. impurities like pyridin-2-ol (CAS 72762-00-6) and 2-oxopyrrolidine derivatives as benchmarks .

- LC-MS/MS : Detect trace impurities (e.g., acetylated byproducts) with a limit of quantification (LOQ) <0.1% .

- Forced degradation : Expose the compound to acid/base (0.1M HCl/NaOH), heat (60°C), and UV light to generate degradation markers for structural elucidation .

Advanced: How can structure-activity relationship (SAR) studies be designed for this compound?

Answer:

Focus on modifying the pyrrolidine-pyridine core and ester group:

- Pyridine substitution : Compare bioactivity of 3-(pyridin-2-yloxy) vs. 3-(pyridin-4-yloxy) analogs to assess the impact of oxygen positioning on receptor binding .

- Ester hydrolysis : Synthesize the free acid derivative (2-methyl-1-oxo-propan-2-yl) and evaluate solubility/pharmacokinetic differences .

- In silico modeling : Use molecular docking (e.g., AutoDock Vina) to predict interactions with target enzymes like PDE4 or COX-2, validated by enzymatic assays .

Advanced: What experimental designs are optimal for assessing biological activity in vitro?

Answer:

Adopt split-plot designs to minimize variability:

- Dose-response assays : Test concentrations (1 nM–100 µM) in triplicate, using randomized block designs to control batch effects .

- Cell-based models : Use HEK-293 or primary macrophages to evaluate anti-inflammatory activity (e.g., TNF-α suppression via ELISA) .

- Negative controls : Include structurally related inactive analogs (e.g., pyridin-2-yloxy replaced with morpholine) to confirm target specificity .

Advanced: How should researchers address discrepancies in cytotoxicity data across cell lines?

Answer:

Discrepancies may stem from metabolic differences or assay conditions:

- Metabolic profiling : Use LC-MS to quantify intracellular concentrations in sensitive vs. resistant cell lines (e.g., HepG2 vs. CHO-K1) .

- Assay standardization : Normalize cytotoxicity (IC50) to ATP content (CellTiter-Glo) and account for serum protein binding effects .

- Mechanistic studies : Perform RNA-seq to identify pathways (e.g., apoptosis or oxidative stress) differentially regulated across cell types .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.